molecular formula C18H24ClN3O3 B5303195 N-(4-chlorobenzyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide

N-(4-chlorobenzyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide

Cat. No. B5303195
M. Wt: 365.9 g/mol
InChI Key: SGGNSDAFUIZIJR-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. This compound belongs to the class of piperazine derivatives, which have shown promising results in preclinical studies.

Mechanism of Action

N-(4-chlorobenzyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and JAK3 kinases, which are involved in the signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, N-(4-chlorobenzyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide can induce apoptosis and inhibit cell growth in cancer cells, as well as suppress the immune response in autoimmune diseases.
Biochemical and physiological effects:
N-(4-chlorobenzyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide has been shown to have several biochemical and physiological effects in preclinical studies. It can inhibit the activation of B cells, T cells, and natural killer cells, which are involved in the immune response. It can also induce apoptosis and inhibit cell growth in cancer cells, as well as reduce the production of pro-inflammatory cytokines in autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorobenzyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide is its potent inhibitory activity against multiple kinases, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of N-(4-chlorobenzyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide. One potential direction is to investigate its efficacy in combination with other drugs for the treatment of cancer and autoimmune diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in clinical trials, in order to determine the optimal dosing regimen and potential side effects. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide is a complex process that involves several steps. The initial step involves the reaction of 4-chlorobenzylamine with ethyl 2-bromoacetate to form N-(4-chlorobenzyl)-2-bromoacetamide. This intermediate is then treated with tetrahydro-2-furanol and piperazine to yield the final product, N-(4-chlorobenzyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide.

Scientific Research Applications

N-(4-chlorobenzyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. Preclinical studies have shown that N-(4-chlorobenzyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide has potent inhibitory activity against various kinases, including BTK, ITK, and JAK3, which are known to play crucial roles in the pathogenesis of these diseases.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O3/c19-15-5-3-14(4-6-15)12-20-17(23)13-21-7-9-22(10-8-21)18(24)16-2-1-11-25-16/h3-6,16H,1-2,7-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGNSDAFUIZIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide

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